Cycloundeca-2,8-dien-1-one
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Overview
Description
Cycloundeca-2,8-dien-1-one is a monocyclic sesquiterpene compound with the molecular formula C_15H_22O. It is a highly volatile compound found in the essential oil of certain plants, particularly in the rhizomes of wild ginger, Zingiber zerumbet . This compound is known for its distinctive structure, which includes an 11-membered ring with two double bonds at positions 2 and 8, and a ketone group at position 1.
Preparation Methods
The synthesis of Cycloundeca-2,8-dien-1-one can be achieved through various synthetic routes. One common method involves the cyclization of linear precursors under specific reaction conditions. For instance, the compound can be synthesized by the cyclization of a suitable diene precursor in the presence of a Lewis acid catalyst . Industrial production methods often involve the extraction of the compound from natural sources, such as the essential oil of Zingiber zerumbet .
Chemical Reactions Analysis
Cycloundeca-2,8-dien-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can yield alcohol derivatives. Typical reducing agents used are sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the double bond positions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Cycloundeca-2,8-dien-1-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various complex organic molecules.
Biology: The compound has been studied for its antimicrobial and anti-inflammatory properties.
Medicine: Research has shown potential anticancer effects, making it a candidate for drug development.
Industry: It is used in the production of fragrances and flavors due to its unique aroma.
Mechanism of Action
The biological effects of Cycloundeca-2,8-dien-1-one are primarily mediated through its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in inflammation and cancer . The compound also modulates the activity of nuclear factor-kappa B (NF-κB), a key regulator of immune response .
Comparison with Similar Compounds
Cycloundeca-2,8-dien-1-one is similar to other monocyclic sesquiterpenes such as zerumbone, which also possesses an 11-membered ring with multiple double bonds . this compound is unique due to its specific double bond positions and the presence of a ketone group at position 1. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .
Similar compounds include:
Properties
CAS No. |
918410-84-1 |
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Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
cycloundeca-2,8-dien-1-one |
InChI |
InChI=1S/C11H16O/c12-11-9-7-5-3-1-2-4-6-8-10-11/h3,5,8,10H,1-2,4,6-7,9H2 |
InChI Key |
IAZDZGUYCFSWJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC=CC(=O)CCC=CC1 |
Origin of Product |
United States |
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